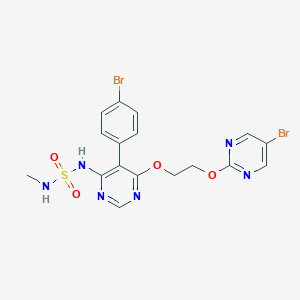

マシテンタン不純物A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound has been described in a medicinal chemistry program that aimed at the identification of novel potent dual endothelin receptor antagonists with high oral efficacy . This led to the discovery of a novel series of alkyl sulfamide substituted pyrimidines .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine core, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it . These include a bromophenyl group, a bromopyrimidinyl group, and a methylsulfamoyl group .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.841±0.06 g/cm3 . The predicted boiling point is 705.0±70.0 °C . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors .科学的研究の応用

5−(4−ブロモフェニル)−6−[2−(5−ブロモピリミジン−2−イル)オキシエトキシ]−N−(メチルスルファモイル)ピリミジン−4−アミン5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine5−(4−ブロモフェニル)−6−[2−(5−ブロモピリミジン−2−イル)オキシエトキシ]−N−(メチルスルファモイル)ピリミジン−4−アミン

, focusing on six distinct applications. Each application is detailed in its own section for clarity.肺動脈性肺高血圧症(PAH)治療

Macitentan is primarily used as an endothelin receptor antagonist for the treatment of PAH . The impurity profile of Macitentan, including impurity A, is critical to ensure the quality and safety of the drug. Understanding the behavior of impurities like Macitentan impurity A can help in developing better formulations and improving the stability of the drug, which is essential for effective PAH treatment.

分析方法開発

The characterization of Macitentan impurity A is vital for the development of analytical methods. These methods are used to identify and quantify impurities in pharmaceutical products . The stability-indicating methods can help in monitoring the quality of Macitentan during storage and use.

強制分解試験

Forced degradation studies of Macitentan involve subjecting the drug to various stress conditions to understand its stability profile . Macitentan impurity A can be formed under these conditions, and studying it helps in predicting the shelf life and proper storage conditions for the drug.

医薬品開発

The presence of impurities like Macitentan impurity A can affect the quality of pharmaceutical products. Research into these impurities is part of the product development process, ensuring that any potential health hazards are mitigated .

規制遵守

Regulatory agencies require a thorough understanding of all impurities present in pharmaceutical drugs. Macitentan impurity A must be characterized and quantified to comply with international guidelines such as those set by the International Conference on Harmonization (ICH) .

作用機序

Target of Action

Macitentan impurity A, also known as “5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine”, is a non-peptide, potent, dual endothelin receptor antagonist . It primarily targets the endothelin A and B receptors (ETA and ETB), which play a crucial role in the regulation of vascular tone and cell proliferation .

Mode of Action

Macitentan impurity A binds to the endothelin A and B receptors and blocks signaling from endothelin-1 and -2 . This antagonistic action on the endothelin receptors inhibits the vasoconstrictive and proliferative effects of endothelin, thereby reducing pulmonary vascular resistance .

Biochemical Pathways

The compound’s action affects the endothelin-1 pathway, which is one of the key biological pathways implicated in the pathogenesis of pulmonary arterial hypertension (PAH) . By blocking the endothelin receptors, macitentan impurity A disrupts the signaling of this pathway, leading to a decrease in pulmonary arterial pressure .

Pharmacokinetics

The pharmacokinetics of macitentan impurity A is characterized by slow absorption and elimination . After oral administration, macitentan reaches a maximum concentration after approximately 9 hours . Following daily dosing, it reaches steady state after 3 days with a twofold accumulation factor . The apparent volume of distribution is 34 L and clearance is 1.39 L/h . Its active metabolite, aprocitentan, has a longer half-life and accumulates to a greater extent .

Result of Action

The antagonistic action of macitentan impurity A on the endothelin receptors leads to a reduction in pulmonary vascular resistance, which can alleviate the symptoms of PAH . This results in improved exercise capacity and quality of life for patients with PAH .

Action Environment

The action of macitentan impurity A can be influenced by various environmental factors. For instance, its pharmacokinetics can be affected by factors such as body weight, age, sex, race, renal and hepatic impairment, health status, and formulation . Furthermore, the stability of macitentan tablets can be affected by conditions such as hydrolysis (acid and alkali) and thermal conditions .

Safety and Hazards

生化学分析

Biochemical Properties

Macitentan and its active metabolite, aprocitentan, are non-peptide, potent, dual endothelin receptor antagonists . They interact with endothelin receptors, which are proteins that play a crucial role in vasoconstriction . The interaction between Macitentan impurity A and these proteins could potentially influence biochemical reactions in the body.

Cellular Effects

Macitentan, from which Macitentan impurity A is derived, has been shown to have effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that Macitentan impurity A may have similar effects.

Molecular Mechanism

Macitentan and its active metabolite, aprocitentan, are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of Macitentan impurity A in laboratory settings are not well-documented. Macitentan, the parent compound, has been studied extensively. It has been observed that Macitentan has stability issues in its final dosage form .

Dosage Effects in Animal Models

The effects of different dosages of Macitentan impurity A in animal models have not been reported. The pharmacokinetics of Macitentan and aprocitentan have been studied in healthy adults and adult subjects with pulmonary arterial hypertension .

Metabolic Pathways

Macitentan undergoes oxidative depropylation via CYP3A4, 2C8, 2C9, and 2C19 to form its active metabolite, aprocitentan .

Transport and Distribution

Macitentan and ACT-132577 are not relevant substrates of OAT1B1, OAT1B3, OATP2B1 and NTCP, but enter the liver by passive diffusion .

特性

IUPAC Name |

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br2N6O4S/c1-20-30(26,27)25-15-14(11-2-4-12(18)5-3-11)16(24-10-23-15)28-6-7-29-17-21-8-13(19)9-22-17/h2-5,8-10,20H,6-7H2,1H3,(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSITRUZDCGGKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B104323.png)

![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)